IDO1 Inhibitory Potency: Cellular Activity Comparison with Clinical-Stage Inhibitors
1H-Indole-3-carbonyl cyanide demonstrates potent inhibition of IDO1 in cellular assays. The compound exhibits an IC50 of 13 nM against mouse IDO1 transfected in P815 cells [1] and 14-16 nM in various human cancer cell lines (LXF-289 and A375) [1]. In comparison, the clinical candidate epacadostat has a reported median in vitro IC50 of 163 nM , and navoximod's potency is distinct . This positions 1H-indole-3-carbonyl cyanide as a potent tool compound, differing in core structure and absolute potency from clinical-stage IDO1 inhibitors.
| Evidence Dimension | Inhibition of IDO1 in cellular assays |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse cells), 14-16 nM (human cells) |
| Comparator Or Baseline | Epacadostat: Median IC50 = 163 nM in vitro |
| Quantified Difference | Target compound is approximately 10-12x more potent than epacadostat based on these specific assay values. |
| Conditions | P815 mouse cells, LXF-289 human cells, A375 human cells; HPLC analysis of L-Kynurenine after 16-48 hours. |
Why This Matters
This quantitative potency difference in a key immune-oncology target informs researchers that this tool compound operates at a different concentration range and may not be a functional substitute for epacadostat, which is crucial for experimental design and interpreting data in tumor immunology research.
- [1] BindingDB. BDBM50514753 / CHEMBL4557994: Affinity Data for Indoleamine 2,3-dioxygenase 1. View Source
